

Unveiling the Molecular Architecture of Kanchanamycin A: A Technical Guide

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Compound of Interest

Compound Name: Kanchanamycin A

Cat. No.: B1238640

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TÜBINGEN, Germany – October 31, 2025 – For researchers and scientists in the fields of drug discovery and natural product chemistry, a comprehensive understanding of a compound's physicochemical properties is paramount. This technical guide provides an in-depth look at the molecular formula and mass spectrometry data of **Kanchanamycin A**, a polyol macrolide antibiotic.

Core Molecular Data

Kanchanamycin A possesses a complex molecular structure, which has been elucidated through a combination of spectroscopic techniques. The fundamental molecular details are summarized below.

Property	Value	Source
Molecular Formula	C ₅₄ H ₉₀ N ₂ O ₁₈	[1][2]
Molecular Weight (Monoisotopic)	1054.61886 g/mol	
Molecular Weight (Average)	1055.3 g/mol	

Mass Spectrometry Analysis

The structural determination of **Kanchanamycin A** heavily relied on mass spectrometry, specifically electrospray ionization (ESI-MS).^{[3][4]} This technique is well-suited for large, non-volatile molecules. The analysis in the positive ion mode revealed a molecular ion peak and a characteristic fragmentation pattern.

Ion	m/z	Interpretation
[M+H] ⁺	1056	Protonated molecular ion
Fragments	Sequential loss of 18 amu	Loss of multiple water molecules

The electrospray mass spectrum of **Kanchanamycin A** is characterized by its protonated molecular ion at m/z 1056.^[2] A notable feature of its mass spectrum is the presence of at least seven subsequent fragment peaks, each separated by a mass difference of 18 atomic mass units (amu).^[2] This pattern strongly indicates the sequential loss of water molecules, a common fragmentation behavior for polyol compounds under electrospray ionization conditions.^[2] The stability of the carbon skeleton is evidenced by the lack of other significant fragmentation in the transport region of the ion source.^[2]

Experimental Protocol: Electrospray Mass Spectrometry

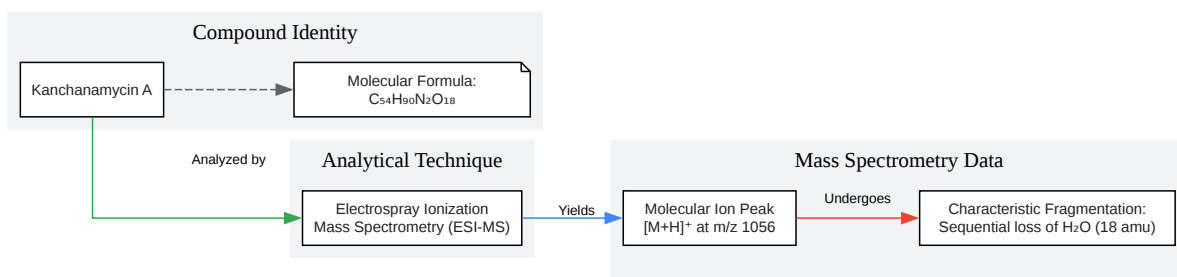
The following methodology was employed for the acquisition of the mass spectrometry data for **Kanchanamycin A**:

- Instrumentation: An API III triple-quadrupole mass spectrometer equipped with a nebulizer-assisted electrospray (ion spray) ion source was utilized.^[3]
- Ionization Mode: All spectra were acquired in the positive ion mode.^[3]
- Data Acquisition Parameters:
 - Step Size: 0.1 u^[3]
 - Dwell Time: 2 msec^[3]

- Tandem Mass Spectrometry (MS/MS): Daughter ion mass spectra were recorded using argon as the collision gas to induce fragmentation.[3]
- Mass Accuracy: The accuracy of mass determination for all measurements was maintained at ± 0.2 u.[3]

Data Interpretation Workflow

The process of identifying and characterizing **Kanchanamycin A** from raw analytical data follows a logical progression. The diagram below illustrates this workflow, from the initial analysis of the molecule to the interpretation of its mass spectrometric behavior.



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Kanchanamycin A Analytical Workflow

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